molecular formula C12H10F2N4O2 B8361924 N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide

N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide

Cat. No. B8361924
M. Wt: 280.23 g/mol
InChI Key: AWHGKNXJVXCLLZ-UHFFFAOYSA-N
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Patent
US08637672B2

Procedure details

A mixture of N-[4-(4-amino-2,5-difluoro-phenoxy)-6-chloro-pyrimidin-2-yl]-acetamide (3.3 g, 10.5 mmol) and palladium on carbon (1.0 g, 10%) in methanol (100 mL) was stirred under H2 (1 atm) at 15° C. for 4 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide (2.4 g, 82% yield) as a pale yellow solid. 1HNMR (400 MHz, DMSO-d6): δ10.37 (s, 1H), 8.44 (d, J=5.7 Hz, 1H), 7.15 (dd, J=11.4 Hz, J=4.8 Hz, 1H) 6.71 (d, J=5.7 Hz, 1H), 6.65 (dd. J=12.3 Hz, J=8.4 Hz, 1H), 5.40 (s, 2H), 1.99 (s, 3H); MS (ESI) m/z: 281.2[M+H]+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:19]([F:20])=[CH:18][C:5]([O:6][C:7]2[CH:12]=[C:11](Cl)[N:10]=[C:9]([NH:14][C:15](=[O:17])[CH3:16])[N:8]=2)=[C:4]([F:21])[CH:3]=1>[Pd].CO>[NH2:1][C:2]1[C:19]([F:20])=[CH:18][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:14][C:15](=[O:17])[CH3:16])[N:8]=2)=[C:4]([F:21])[CH:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC1=CC(=C(OC2=NC(=NC(=C2)Cl)NC(C)=O)C=C1F)F
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) at 15° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=NC(=NC=C2)NC(C)=O)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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